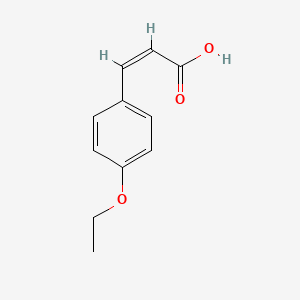

4-Ethoxycinnamic Acid

Beschreibung

Classical Synthetic Approaches to 4-Ethoxycinnamic Acid

The synthesis of this compound, a derivative of cinnamic acid, is often achieved through well-established condensation reactions. These methods are particularly effective for cinnamic acid derivatives bearing electron-donating substituents, such as the ethoxy group, at the para position of the aromatic ring. researchgate.netresearchgate.net

The Verley-Doebner modification of the Knoevenagel condensation is a highly efficient method for preparing this compound. researchgate.netresearchgate.net This reaction involves the condensation of 4-ethoxybenzaldehyde (B43997) with malonic acid. researchgate.netvulcanchem.com The Verley-Doebner approach is noted for its ability to produce good yields of cinnamic acid derivatives, especially those with electron-donating groups in the para position. researchgate.netresearchgate.net

A typical procedure involves heating 4-ethoxybenzaldehyde and malonic acid in the presence of a catalyst system. researchgate.net The Verley modification specifically introduced the use of β-alanine as a co-catalyst, which offered an alternative to the previously used piperidine (B6355638). tandfonline.comalfa-chemistry.comresearchgate.net Pyridine (B92270) is commonly employed as both the solvent and a catalyst in this reaction. researchgate.nettandfonline.comresearchgate.net The reaction proceeds through the formation of an intermediate that subsequently undergoes decarboxylation to yield the final cinnamic acid product. tandfonline.com

One specific experimental protocol for a related compound, 4-methoxycinnamic acid, which illustrates the Verley-Doebner conditions, involves dissolving 4-methoxybenzaldehyde, malonic acid, and β-alanine in pyridine and heating the mixture under reflux for 90 minutes. umich.edu After cooling and acidification with concentrated HCl, the product precipitates and can be collected by filtration. umich.edu This method highlights the direct use of malonic acid itself, rather than its ester, which is a key feature of the Verley-Doebner modification. umich.educhegg.com

The reaction is considered stereoselective, often exclusively forming one stereoisomer, typically the trans isomer. chegg.com

Table 1: Example of Verley-Doebner Reaction Conditions for a Cinnamic Acid Derivative

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Co-catalyst | Conditions |

|---|

This table is based on a procedure for the synthesis of 4-methoxycinnamic acid, a structurally similar compound, to illustrate the typical conditions of the Verley-Doebner reaction. umich.educhegg.com

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction used for the synthesis of α,β-unsaturated acids, including this compound. researchgate.netsemanticscholar.org The reaction involves the condensation of an aromatic aldehyde, in this case, 4-ethoxybenzaldehyde, with a compound containing an active methylene (B1212753) group, such as malonic acid. researchgate.netvulcanchem.com The process is typically facilitated by a basic catalyst. chemrj.org

For cinnamic acid derivatives with electron-donating substituents at the para position, like this compound, modifications to the Knoevenagel condensation are often necessary to achieve good yields. researchgate.net While standard conditions might result in lower yields (e.g., 36% for this compound), various catalytic systems and reaction conditions have been developed to improve efficiency. researchgate.net These include the use of different basic catalysts, both homogeneous and heterogeneous, and the application of techniques like microwave irradiation. semanticscholar.orgchemrj.org

The general mechanism involves the deprotonation of the active methylene compound by a base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. alfa-chemistry.com Subsequent dehydration leads to the formation of the α,β-unsaturated product. alfa-chemistry.com

Catalytic Systems and Reaction Optimization in this compound Synthesis

The synthesis of this compound, primarily through the Verley-Doebner and Knoevenagel condensations, is highly dependent on the catalytic system employed. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, yield, and environmental impact.

In the classical synthesis of cinnamic acids, including this compound, via the Verley-Doebner and Knoevenagel condensations, pyridine plays a crucial dual role as both a solvent and a catalyst. researchgate.nettandfonline.comresearchgate.net Its basic nature allows it to act as a catalyst in the initial condensation step between the aldehyde and malonic acid. tandfonline.comresearchgate.net

Furthermore, pyridine is essential in promoting the subsequent decarboxylation of the initially formed α,β-unsaturated dicarboxylic acid intermediate, which leads to the final cinnamic acid product. tandfonline.comresearchgate.net The use of pyridine is a key feature of the Doebner modification of the Knoevenagel reaction. tandfonline.com In many reported procedures, pyridine is used in large quantities, serving as the reaction medium. researchgate.net

Despite its effectiveness, the use of pyridine has prompted research into alternatives due to its hazardous nature and the complexities associated with its use on a large scale. acs.orgrsc.org Efforts have been made to develop pyridine-free synthesis protocols. acs.orgrsc.org

In the Verley modification of the Doebner condensation, β-alanine is introduced as a co-catalyst, replacing the more toxic piperidine. tandfonline.comalfa-chemistry.comresearchgate.net The concentration of β-alanine has been found to have a significant impact on the efficiency of the conversion of the starting aldehyde to the corresponding cinnamic acid.

For the synthesis of this compound from 4-ethoxybenzaldehyde and malonic acid, the effect of β-alanine concentration has been systematically investigated. researchgate.netresearchgate.netgrafiati.com Research has shown a direct correlation between the amount of β-alanine used and the conversion of 4-ethoxybenzaldehyde. researchgate.netgrafiati.com In one study, it was determined that using 8% β-alanine (presumably by weight or mole percentage relative to the limiting reagent) resulted in a 100% conversion of 4-ethoxybenzaldehyde to this compound. researchgate.netgrafiati.com This highlights the critical role of β-alanine in optimizing the reaction yield.

The proposed mechanism for the Knoevenagel condensation catalyzed by a primary amine like β-alanine involves the formation of a Schiff base intermediate with the aldehyde. tandfonline.com This intermediate then facilitates the reaction with the carbanion generated from the active methylene compound. tandfonline.com

Table 2: Effect of β-Alanine on the Conversion of 4-Ethoxybenzaldehyde

| Catalyst System | Key Finding | Reference |

|---|

To create more environmentally friendly and efficient synthetic routes, alternative catalysts and energy sources have been explored for the Knoevenagel condensation. One such approach involves using ammonium (B1175870) acetate (B1210297) as a catalyst under microwave irradiation. rsc.orgheteroletters.org This method avoids the use of hazardous solvents like pyridine. rsc.org

In this "green" synthetic approach, ammonium acetate, a weakly basic catalyst, is used for the condensation of an aldehyde with malonic acid. heteroletters.org The reaction is carried out under solvent-free conditions or in environmentally benign solvents, and microwave heating is employed to accelerate the reaction. heteroletters.orgstudylib.net For instance, a general procedure for synthesizing cinnamic acid derivatives involves mixing malonic acid, ammonium acetate, and an acylal (a protected form of the aldehyde) and exposing the mixture to microwave irradiation. heteroletters.org The best results were obtained with a 3:2:1 molar ratio of malonic acid to ammonium acetate to acylal, under 300W microwave irradiation for 10 minutes. heteroletters.org

This microwave-assisted, ammonium acetate-catalyzed method has been applied to the synthesis of various cinnamic acid derivatives. heteroletters.orgresearchgate.net For example, the synthesis of 4-hydroxy-3-methoxycinnamic acid was achieved using ammonium acetate as a catalyst with microwave irradiation at 960 Watts for 4 minutes. researchgate.net These methods offer advantages such as shorter reaction times, simple work-up procedures, and often high yields. heteroletters.org

Table 3: Conditions for Microwave-Assisted Synthesis of Cinnamic Acid Derivatives

| Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|

| Acylal, Malonic Acid | Ammonium Acetate | Microwave (300W), 10 min | Not specified |

| 4-hydroxy-3-methoxybenzalehyde, Malonic Acid | Ammonium Acetate | Microwave (960W), 4 min | 30.55% |

This table presents data from syntheses of various cinnamic acid derivatives to illustrate the general conditions. heteroletters.orgresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(4-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOUWYGNATKKZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-79-7 | |

| Record name | 4-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxycinnamic Acid

Advanced Synthetic Techniques

Modern synthetic chemistry offers innovative methods to improve reaction efficiency, yield, and environmental footprint. The following sections detail advanced techniques applicable to the synthesis of 4-ethoxycinnamic acid and its derivatives.

Microwave Irradiation-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not prevalent in the provided search results, the synthesis of analogous cinnamic acid derivatives using this technique is well-documented and provides a strong basis for its application.

The Knoevenagel-Doebner condensation, a classical method for synthesizing cinnamic acids, can be significantly accelerated under microwave irradiation. This reaction typically involves the condensation of an aryl aldehyde with malonic acid. For instance, various substituted cinnamic acids have been synthesized by reacting the corresponding aryl aldehydes with malonic acid under solvent-free conditions using polyphosphate ester (PPE) as a mediator and catalyst, all under microwave irradiation. pcbiochemres.comresearchgate.net This method is noted for being suitable for synthesizing cinnamic acids with electron-donating substituents. jocpr.com

One study detailed a microwave-assisted synthesis that reached completion in as little as 90 seconds by mixing benzaldehyde (B42025) with malonic acid and PPE. researchgate.net Another optimized and reliable microwave-assisted procedure for converting naturally occurring p-hydroxybenzaldehydes into the corresponding phenolic acids reported high conversions (86–99%) and yields (85–97%). frontiersin.org This method involved reacting the phenolic aldehyde with malonic acid in DMF with piperidine (B6355638) as a base, applying a constant power of 50 W until a temperature of 90°C was reached and maintained for 30 minutes. frontiersin.org

Furthermore, the synthesis of compounds like 4-methoxycinnamic acid and 3,4-dimethoxycinnamic acid has been achieved with yields of 85% and 92% respectively, under solvent-free microwave conditions using PPE. researchgate.net These findings strongly suggest that 4-ethoxybenzaldehyde (B43997) could be effectively converted to this compound using similar microwave-assisted protocols.

Table 1: Microwave-Assisted Synthesis of Cinnamic Acid Analogues

| Reactants | Catalyst/Mediator | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl aldehyde, Malonic acid | Polyphosphate Ester (PPE) | Microwave, Solvent-free | Cinnamic acid derivatives | High | researchgate.net |

| p-Hydroxybenzaldehydes, Malonic acid | Piperidine | DMF, 90°C, 30 min, 50W | Phenolic acids | 85-97% | frontiersin.org |

Enzymatic Synthesis of Cinnamic Acid Derivatives

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly employed for the esterification of cinnamic acids and their derivatives, demonstrating high efficiency and the ability to be reused.

Research has shown the successful synthesis of various cinnamic acid esters using immobilized lipases, such as Novozym 435. For example, ethyl ferulate was synthesized from ferulic acid and ethanol (B145695), and octyl methoxycinnamate was produced from p-methoxycinnamic acid and 2-ethyl hexanol using this enzyme. pcbiochemres.comjocpr.comnih.gov For the synthesis of octyl methoxycinnamate at 80°C, a 90% conversion was achieved within one day. nih.govebi.ac.uk The use of a solvent and high reaction temperatures generally resulted in better conversion rates for these cinnamic acid derivatives. nih.govebi.ac.uk

Another study focused on the esterification of 4-methoxycinnamic acid with glycerol, mediated by an immobilized lipase (B570770) from Thermomyces lanuginosus. scielo.org.coresearchgate.net This reaction selectively produced the 4-methoxycinnamoylglycerol monoester with a conversion of approximately 34% in hexane (B92381) at 65°C. scielo.org.coresearchgate.net The immobilized enzyme demonstrated high thermal stability and could be recovered and reused, simplifying the purification process. scielo.org.coresearchgate.net

These examples of enzymatic esterification of structurally similar cinnamic acids, like 4-methoxycinnamic acid, indicate a high potential for applying similar enzymatic methods to produce esters of this compound. The selectivity and mild reaction conditions characteristic of enzymatic synthesis make it an attractive approach for creating novel derivatives.

Table 2: Enzymatic Synthesis of Cinnamic Acid Esters

| Substrate | Alcohol | Enzyme | Conditions | Product | Conversion | Reference |

|---|---|---|---|---|---|---|

| p-Methoxycinnamic acid | 2-Ethyl hexanol | Novozym 435 | 80°C, 1 day | Octyl methoxycinnamate | 90% | nih.govebi.ac.uk |

| Ferulic acid | Ethanol | Novozym 435 | 75°C, 2 days | Ethyl ferulate | 87% | nih.gov |

Derivatization and Analog Synthesis of this compound

The modification of the carboxylic acid group or the aromatic ring of this compound allows for the synthesis of a wide range of derivatives and analogues with potentially new or enhanced properties.

Synthesis of Ethyl Esters (e.g., Ethyl trans-4-Ethoxycinnamate)

The synthesis of ethyl esters of cinnamic acid derivatives is a common chemical transformation. A well-established method for synthesizing ethyl trans-4-methoxycinnamate, an analogue of ethyl trans-4-ethoxycinnamate, involves the reaction of 4-methoxycinnamic acid with iodoethane (B44018). In this procedure, 4-methoxycinnamic acid is dissolved in dry N,N-dimethylformamide (DMF), and cesium carbonate is added, followed by iodoethane. umich.edu The mixture is stirred vigorously at 50°C for one hour. umich.edu The use of cesium carbonate facilitates the reaction, an example of the "cesium effect" in organic synthesis. acs.org

This reaction can be directly adapted for the synthesis of ethyl trans-4-ethoxycinnamate by starting with this compound and reacting it with iodoethane under similar conditions. The general reaction is an SN2 type esterification where the carboxylate anion, formed by the deprotonation of the carboxylic acid by cesium carbonate, acts as a nucleophile attacking the ethyl group of iodoethane.

Table 3: Synthesis of Ethyl 4-Methoxycinnamate

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|

Structural Modifications and the Development of Substituted Analogues

The development of substituted analogues of this compound can be achieved through various synthetic strategies, targeting either the aromatic ring or the acrylic acid side chain. These modifications are often pursued to explore structure-activity relationships for various biological applications.

Studies on cinnamic acid and its analogues have revealed that different substitutions on the phenyl ring lead to varied pharmacological activities. For example, the presence of a m-hydroxy or p-methoxy group can be significant for insulin-releasing properties, while a 3,4-dihydroxy substitution (as in caffeic acid) has shown hepatoprotective activity. pcbiochemres.com

The synthesis of a series of cinnamic acid derivatives often involves starting with appropriately substituted benzaldehydes in reactions like the Perkin or Knoevenagel-Doebner condensations. pcbiochemres.comjocpr.com For instance, a range of cinnamic acid analogues with substituents such as 4-Br, 3,4-(OCH3)2, 4-OH, and 4-CH3 have been produced via microwave irradiation of the corresponding aryl aldehydes with malonic acid. pcbiochemres.comjocpr.com

Furthermore, the carboxylic acid moiety can be converted into amides or esters to generate a library of compounds. Cinnamic acid and its analogues like caffeic acid and ferulic acid have been reacted with various biogenic amines and alcohols to produce amide and ester compounds, respectively. jst.go.jp For example, 4-hydroxycinnamic acid has been converted to its l-phenylalanine (B559525) methyl ester amide, which was found to inhibit human acyl-CoA:cholesterol acyltransferase-1 and -2. nih.gov

These examples demonstrate the versatility of the cinnamic acid scaffold for structural modification. By applying these synthetic strategies to this compound, a diverse range of novel analogues can be synthesized for further investigation. For example, introducing additional substituents onto the aromatic ring of this compound or converting its carboxyl group into various amides and esters would be a logical step in developing new compounds.

Table 4: Examples of Substituted Cinnamic Acid Analogues

| Cinnamic Acid Analogue | Modification | Synthetic Precursor Example | Potential Application Area | Reference |

|---|---|---|---|---|

| 4-Methylcinnamic acid | Substitution on phenyl ring | 4-Methylbenzaldehyde | Antifungal | nih.gov |

| 4-Chloro-α-methylcinnamic acid | Substitution on phenyl ring and α-carbon | 4-Chlorobenzaldehyde derivative | Antifungal | nih.gov |

| Caffeic acid amides | Amide formation at carboxyl group | Caffeic acid and amines | Antioxidant, Enzyme inhibition | jst.go.jp |

Advanced Analytical and Spectroscopic Characterization in 4 Ethoxycinnamic Acid Research

Chromatographic Techniques for Research Applications

Chromatography is indispensable for separating 4-Ethoxycinnamic acid from reaction mixtures and quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography is a crucial tool for monitoring the progress of chemical reactions that synthesize this compound and for evaluating the purity of the final product. nactem.ac.ukresearchgate.net In a typical setup, reversed-phase HPLC is used, where a nonpolar stationary phase is paired with a polar mobile phase. This method effectively separates the nonpolar product, this compound, from more polar starting materials or byproducts.

By taking aliquots from a reaction mixture over time and analyzing them by HPLC, researchers can track the depletion of reactants and the formation of the product, thereby determining the reaction's endpoint. Following synthesis and purification, HPLC is used to assess the final purity of the compound, with the area under the peak for this compound corresponding to its concentration. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring and conjugated double bond in the molecule absorb UV light strongly. nactem.ac.uk

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 |

| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (e.g., water with acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). |

| Detection | UV Spectrophotometry, typically at a wavelength where the chromophore has maximum absorbance. |

| Application | Monitoring reaction conversion, purity assessment of final product, and quantification in complex mixtures. nactem.ac.ukresearchgate.net |

Gas Chromatography-Mass Spectrometry serves as a powerful technique for the structural confirmation of this compound. In this method, the compound is first vaporized and passed through a chromatographic column to separate it from other volatile components. The separated compound then enters a mass spectrometer, where it is ionized, typically by electron impact (EI). scirp.orgscirp.org

The ionization process generates a positively charged molecular ion (M+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound, the molecular ion peak is observed at m/z 192. scirp.orgscirp.org The high-energy ionization also causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern acts as a molecular fingerprint, confirming the compound's structure. Major fragments observed for this compound include ions at m/z 146 and m/z 118, which can be attributed to specific cleavage patterns of the molecule. scirp.orgscirp.org

Table 2: Key GC-MS Fragmentation Data for (E)-4-Ethoxycinnamic Acid

| m/z Value | Relative Intensity (%) | Assignment |

|---|---|---|

| 192 | 61 | Molecular Ion [M]+ |

| 146 | 54 | Fragment corresponding to the loss of the ethoxy group radical followed by rearrangement or loss of a carboxyl group. |

| 118 | 100 | Base peak, likely resulting from further fragmentation. |

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the functional groups and bond vibrations within the this compound molecule.

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of different chemical bonds. researchgate.netsoton.ac.uk The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key absorptions include a strong, broad band for the O-H stretch of the carboxylic acid group, a sharp peak for the C=O (carbonyl) stretch, and bands corresponding to the C=C stretches of the aromatic ring and the alkene group. The C-O stretching vibrations from the ether and carboxylic acid groups are also readily identifiable. For the closely related compound 4-Methoxycinnamic acid, characteristic peaks are observed around 1694 cm⁻¹ (C=O) and 1596 cm⁻¹ (C=C). scirp.org

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-2500 | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic & Alkene |

| 2980-2850 | C-H stretch | Aliphatic (Ethyl group) |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

| ~1600, ~1510 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

Raman spectroscopy is a complementary vibrational technique that provides information on molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing nonpolar, symmetric bonds. For this compound, Raman spectroscopy would be expected to produce strong signals for the symmetric stretching of the C=C bonds in both the aromatic ring and the alkene chain, as well as the symmetric vibrations of the benzene (B151609) ring itself. This technique is valuable for confirming the carbon skeleton and the presence of the conjugated system, which might show weaker absorption in the IR spectrum.

Table 4: Expected Raman Active Vibrational Modes for this compound

| Vibrational Mode | Functional Group / Moiety | Significance |

|---|---|---|

| Symmetric C=C Stretch | Alkene | Confirms the presence and symmetry of the propenoic acid chain. |

| Ring Breathing Mode | Aromatic Ring | Characteristic symmetric vibration of the benzene ring, providing fingerprint information. |

| Symmetric C-H Bending | Aromatic Ring | Provides information on the substitution pattern of the ring. |

| C-O-C Symmetric Stretch | Aryl Ether | Complements FT-IR data for the ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide precise information about the chemical environment of each atom in the molecule. scirp.orgscirp.org

In the ¹H NMR spectrum of (E)-4-Ethoxycinnamic acid, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of each signal indicates its electronic environment, the integration value reveals the number of protons it represents, and the splitting pattern (multiplicity) provides information about neighboring protons. For instance, the protons of the ethyl group appear as a characteristic triplet and quartet pattern. The two alkene protons appear as doublets with a large coupling constant (J ≈ 16.0 Hz), which confirms the trans (E) configuration of the double bond. scirp.orgscirp.org

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment (e.g., C=O, C=C, C-O, aliphatic C). scirp.orgscirp.org

Table 5: ¹H NMR Spectroscopic Data for (E)-4-Ethoxycinnamic Acid (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.59 | d (doublet) | 8.4 | 2H | Aromatic protons ortho to the alkene group |

| 7.51 | d (doublet) | 16.0 | 1H | Alkene proton (α- to C=O) |

| 6.92 | d (doublet) | 8.4 | 2H | Aromatic protons ortho to the ethoxy group |

| 6.34 | d (doublet) | 16.0 | 1H | Alkene proton (β- to C=O) |

| 4.02 | q (quartet) | 7.2 | 2H | -O-CH₂-CH₃ |

| 1.30 | t (triplet) | 7.2 | 3H | -O-CH₂-CH₃ |

Data sourced from scientific literature. scirp.orgscirp.org

Table 6: ¹³C NMR Spectroscopic Data for (E)-4-Ethoxycinnamic Acid (100.5 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 168.3 | Carboxylic Acid Carbonyl (C=O) |

| 160.7 | Aromatic Carbon attached to -O- (C-O) |

| 144.2 | Alkene Carbon (α- to C=O) |

| 130.4 | Aromatic Carbons (ortho to alkene) |

| 127.1 | Aromatic Carbon attached to alkene |

| 116.8 | Alkene Carbon (β- to C=O) |

| 115.2 | Aromatic Carbons (ortho to ethoxy) |

| 63.7 | -O-CH₂-CH₃ |

| 15.0 | -O-CH₂-CH₃ |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

This section would have detailed the absorption of ultraviolet and visible light by this compound. The analysis would have centered on the electronic transitions within the molecule, specifically the π → π* (pi to pi star) and n → π* (n to pi star) transitions, which are characteristic of conjugated systems containing chromophores and auxochromes.

The discussion would have included:

Identification of Chromophores and Auxochromes: The cinnamic acid backbone, with its conjugated system of the benzene ring, the acrylic acid double bond, and the carbonyl group, acts as the primary chromophore. The ethoxy group (-OCH₂CH₃) at the para position of the benzene ring would be identified as an auxochrome, a group that modifies the absorption characteristics of the chromophore.

Analysis of Electronic Transitions: A detailed explanation of how the delocalized π-electrons in the conjugated system are excited to higher energy anti-bonding orbitals (π) upon absorption of UV radiation would have been provided. The lower energy n → π transitions, involving the non-bonding electrons on the oxygen atoms of the carboxyl and ethoxy groups, would also have been discussed.

Spectra Interpretation: The UV-Visible spectrum of this compound would be presented, likely in a data table, showing the wavelength of maximum absorbance (λmax) for each electronic transition. The intensity of these absorptions, represented by the molar absorptivity (ε), would also be included.

An illustrative data table for this section would have appeared as follows:

| Electronic Transition | Wavelength of Maximum Absorbance (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| π → π | Data Not Available | Data Not Available |

| n → π | Data Not Available | Data Not Available |

Crystallographic Studies of this compound and its Metal Complexes

This subsection would have focused on the three-dimensional arrangement of atoms in the solid state of this compound and its coordination complexes with various metal ions. X-ray crystallography is the primary technique for determining such structures.

The content would have covered:

Crystal Structure of this compound: A description of the crystal system, space group, and unit cell dimensions for crystalline this compound would have been presented. The analysis would have highlighted key structural features such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking.

Coordination Chemistry with Metal Ions: The ability of the carboxylate group of this compound to act as a ligand and form complexes with metal ions would have been explored. The coordination modes (e.g., monodentate, bidentate chelating, bridging) would be discussed.

Crystal Structures of Metal Complexes: For any reported metal complexes, detailed crystallographic data would have been provided in a tabular format. This would include information on the coordination geometry around the metal center (e.g., octahedral, tetrahedral), the stoichiometry of the complex, and the role of any co-ligands or solvent molecules in the crystal lattice.

A representative data table for this section would have been structured as follows:

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Bond Lengths (Å) | Key Bond Angles (°) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Metal Complex 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Metal Complex 2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Unfortunately, without access to published research containing this specific experimental data for this compound, it is not possible to provide a detailed and accurate article as requested.

Biological and Pharmacological Research of 4 Ethoxycinnamic Acid and Its Analogues

Anticancer and Cytotoxic Activities of 4-Ethoxycinnamic Acid Analogues

Analogues of this compound have demonstrated notable anticancer and cytotoxic effects across a variety of research models. These activities are multifaceted, targeting several key processes involved in tumor development and progression.

The cytotoxic effects of cinnamic acid derivatives have been evaluated against several human tumor cell lines. nih.gov For instance, one study investigated the impact of alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), an analogue, on breast cancer cells. nih.govplos.org The results showed a dose- and time-dependent decrease in the proliferation and viability of MCF-7, T47D, and MDA-231 breast cancer cells, with minimal impact on non-tumoral cells. nih.govplos.org Other studies on cinnamic acid esters and amides also reported significant cytotoxicity against HeLa (cervix adenocarcinoma), K562 (myelogenous leukemia), Fem-x (malignant melanoma), and MCF-7 (estrogen-receptor-positive breast cancer) cells, with IC50 values ranging from 42 to 166 µM. nih.gov

Another research effort synthesized a series of curcuminoids, which feature diferuloyl(4-hydroxy-3-methoxycinnamoyl) moieties. researchgate.net These compounds were screened against HeLa, K562, MCF-7, and MDA-MB-231 cancer cell lines. researchgate.net One particular compound from this series exhibited potent cytotoxic activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 3.02 ± 1.20 and 1.52 ± 0.60 μg/mL, respectively. researchgate.net

Cytotoxic Activity of Cinnamic Acid Analogues on Human Cancer Cell Lines

| Compound/Analogue | Cell Line | Observed Effect | IC50 Value | Source |

|---|---|---|---|---|

| Alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | MCF-7, T47D, MDA-231 | Dose- and time-dependent decrease in proliferation and viability. | Not specified | nih.govplos.org |

| Cinnamic acid esters and amides | HeLa, K562, Fem-x, MCF-7 | Significant cytotoxicity. | 42 - 166 µM | nih.gov |

| Curcuminoid analogue (Compound 14) | MCF-7 | Potent cytotoxicity. | 3.02 ± 1.20 μg/mL | researchgate.net |

| Curcuminoid analogue (Compound 14) | MDA-MB-231 | Potent cytotoxicity. | 1.52 ± 0.60 μg/mL | researchgate.net |

The anticancer activity of these analogues is closely linked to their ability to induce programmed cell death, or apoptosis. The mitochondrial pathway of apoptosis is a key target. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govnih.gov The ratio of these proteins is a critical determinant of cell survival or death. researchgate.net

Studies on ACCA in breast cancer cells revealed that the induction of apoptosis correlated with an increase in the pro-apoptotic Bax protein. nih.govplos.org This led to a higher Bax/Bcl-2 ratio, tipping the balance towards cell death. nih.govplos.org Pro-apoptotic proteins like Bax and Bak, once activated, can form pores in the outer mitochondrial membrane. nih.gov This permeabilization allows for the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytosol, which in turn activates caspases and executes the apoptotic program. nih.gov The ability of cinnamic acid analogues to modulate the expression of Bcl-2 family proteins is therefore a crucial mechanism for their anticancer effects.

Beyond inducing immediate cell death, cinnamic acid analogues can also inhibit the long-term proliferative capacity of cancer cells. nih.gov This is often assessed through colony formation assays, which measure the ability of a single cancer cell to grow into a colony. mdpi.com

Treatment of breast cancer cells (MCF-7, T47D, and MDA-231) with ACCA resulted in a dose- and time-dependent decrease in cell proliferation and viability in colony formation assays. nih.govplos.org This indicates that the compound not only kills existing cancer cells but also suppresses their ability to multiply and form new tumor masses. plos.org The inhibition of colony formation is a key indicator of the antiproliferative effect of a test compound. mdpi.comresearchgate.net

The metastatic cascade, a primary cause of cancer-related mortality, begins with the migration and invasion of cancer cells into surrounding tissues. nih.gov Research has shown that analogues of cinnamic acid can interfere with these processes. Specifically, ACCA was found to inhibit the migration and invasion of highly aggressive MDA-231 breast cancer cells in vitro. nih.govplos.org By impeding the mobility and invasive potential of cancer cells, these compounds may help to limit the spread of tumors to distant organs.

The anticancer potential of cinnamic acid analogues has also been demonstrated in living organisms. In one study, the in vivo effect of ACCA was tested on the tumor growth of MDA-231 breast cancer cells in an animal model. nih.govplos.org The results showed that treatment with ACCA dramatically affected tumor growth, providing evidence that the anticancer activities observed in vitro can translate to a more complex biological system. nih.govplos.org Other studies involving different targeted compounds have also shown significant inhibition of tumor growth in animal models, further supporting the potential of such therapeutic strategies. nih.gov

Anti-inflammatory Mechanisms and Effects

In addition to their anticancer properties, certain analogues of cinnamic acid possess significant anti-inflammatory capabilities. Inflammation is a critical component of many diseases, and its modulation is a key therapeutic goal.

4-Methoxycinnamic acid (MCA) has been shown to exert anti-inflammatory effects by downregulating key inflammatory factors. nih.gov In studies involving both C57BL/6 mice and RAW264.7 cells, MCA treatment led to a reduction in the levels of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). nih.gov The mechanism behind this anti-inflammatory action was associated with the Mincle signal pathway. nih.gov Other cinnamic acid derivatives have also been noted for their ability to suppress oxidative stress and modulate inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and NF-κB. nih.gov

Anti-inflammatory Effects of Cinnamic Acid Analogues

| Compound/Analogue | Model | Mediator | Effect | Source |

|---|---|---|---|---|

| 4-Methoxycinnamic acid (MCA) | C57BL/6 mice and RAW264.7 cells | IL-1β | Downregulation | nih.gov |

| 4-Methoxycinnamic acid (MCA) | C57BL/6 mice and RAW264.7 cells | TNF-α | Downregulation | nih.gov |

| 4-Methoxycinnamic acid (MCA) | C57BL/6 mice and RAW264.7 cells | IL-6 | Downregulation | nih.gov |

| 4-Methoxycinnamic acid (MCA) | C57BL/6 mice and RAW264.7 cells | iNOS | Downregulation | nih.gov |

| Cinnamic acid analogues | General | Cyclooxygenase-2 (COX-2) | Modulation | nih.gov |

| Cinnamic acid analogues | General | NF-κB | Modulation | nih.gov |

Antioxidant Activity and Oxidative Stress Modulation

The chemical structure of cinnamic acid derivatives, featuring a phenolic ring and a conjugated side chain, endows them with significant antioxidant properties.

Hydroxycinnamic acids are recognized as potent antioxidants due to their ability to act as free radical scavengers. agriculturejournals.cznih.gov Their efficacy is largely determined by the hydrogen-donating ability of their phenolic hydroxyl group and the capacity of the structure to stabilize the resulting phenoxyl radical through resonance. researchgate.netmdpi.com The introduction of electron-donating groups, such as methoxy (B1213986) or ethoxy groups, on the benzene (B151609) ring can enhance this radical-scavenging activity. agriculturejournals.cz The mechanism of action can vary depending on the solvent, proceeding via direct hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET). agriculturejournals.czsemanticscholar.org Studies comparing various derivatives have shown that hydroxylated cinnamates like ferulic and caffeic acid are generally better scavengers than their benzoic acid counterparts. researchgate.net

The antioxidant properties of cinnamic acid derivatives extend to their ability to inhibit lipid oxidation, a process that contributes to food spoilage and cellular damage. mdpi.com These compounds can interrupt the free-radical chain reactions that propagate lipid peroxidation. semanticscholar.org Research has demonstrated that derivatives of cinnamic acid are more effective inhibitors of lipid oxidation than corresponding benzoic acid analogues. semanticscholar.org Ferulic acid (4-hydroxy-3-methoxycinnamic acid), for instance, is well-regarded for its ability to inhibit the oxidation of lipids, including low-density lipoproteins (LDL). mdpi.comnih.gov This protective effect is crucial for preserving the quality of foods and mitigating oxidative stress in biological systems.

Antimicrobial and Antifungal Efficacy

Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.

Research on 4-methoxycinnamic acid has shown it to possess strong antibacterial and antifungal effects. researchgate.netresearchgate.net The proposed antifungal mechanisms include the inhibition of fungal cell wall synthesis and disruption of the fungal cell membrane's permeability. nih.govresearchgate.net This compound has shown synergistic effects when combined with conventional antifungal drugs like natamycin (B549155) against Aspergillus fumigatus. nih.gov Furthermore, various cinnamic acid derivatives have been tested against a range of bacteria and fungi, with their efficacy often linked to the specific substitutions on the aromatic ring. nih.govnih.gov For example, p-methoxycinnamic acid has shown effectiveness against colistin-resistant Acinetobacter baumannii, with its mechanism linked to increased cell membrane permeabilization. mdpi.com The antifungal action of some derivatives is also thought to involve the inhibition of key fungal enzymes like benzoate (B1203000) 4-hydroxylase. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Cinnamic Acid Analogues

| Compound | Organism | Type of Activity |

| 4-Methoxycinnamic Acid | Aspergillus fumigatus | Antifungal, Synergistic with Natamycin |

| 4-Methoxycinnamic Acid | Saccharomyces cerevisiae | Antifungal |

| p-Methoxycinnamic Acid | Escherichia coli | Antibacterial |

| p-Methoxycinnamic Acid | Colistin-Resistant A. baumannii | Antibacterial |

| Methyl Caffeate | Candida albicans | Antifungal (MIC = 128 µg/mL) |

Antibacterial Activity Against Specific Pathogens (e.g., Shigella sonnei, Acinetobacter baumannii)

While research on the antibacterial effects of this compound is specific, studies on its analogues, such as p-Coumaric acid (p-CA), Ferulic acid (FA), and p-Methoxycinnamic acid (p-MCA), have demonstrated notable activity against colistin-resistant Acinetobacter baumannii (COLR-Ab). One study observed antimicrobial activity against all tested A. baumannii strains, with minimum inhibitory concentration (MIC) values in the range of 128–256 µg/mL for p-CA, 512–1024 µg/mL for FA, and 128–512 µg/mL for p-MCA. mdpi.com These phenolic acids are thought to induce irreversible changes in the microbial membrane, leading to the leakage of essential intracellular components. nih.gov

The effect of these compounds on membrane permeability was confirmed by spectrometric measurements, which showed a 1.9-fold, 1.66-fold, and 1.34-fold increase in absorbance values at the MIC concentrations of p-CA, FA, and p-MCA, respectively, indicating membrane damage. mdpi.comnih.gov

Notably, a comprehensive search of scientific literature did not yield specific studies on the antibacterial activity of this compound against Shigella sonnei. Therefore, its efficacy against this particular pathogen remains uncharacterized.

Antifungal Effects (e.g., against A. fumigatus) and Underlying Mechanisms (e.g., cell wall/membrane disruption)

Analogues of this compound have shown significant antifungal properties, particularly against Aspergillus fumigatus. 4-Methoxycinnamic acid (MCA) has been identified as a potential therapeutic agent against this opportunistic fungal pathogen. researchgate.netnih.gov Research indicates that MCA exerts its antifungal effects by disrupting the fungal cell wall and altering the permeability of the cell membrane. researchgate.netnih.gov This dual mechanism of action compromises the structural integrity of the fungus, leading to its inhibition.

Further studies have highlighted the potential of cinnamic acid derivatives to act as chemosensitizers. For instance, 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid have been shown to enhance the efficacy of conventional antifungal drugs that target the cell wall. mdpi.com This suggests that these compounds can interfere with the cell wall integrity pathway, a critical component for fungal survival. The mechanism may also involve the debilitation of the fungal antioxidant system, as fungi with mutated antioxidant pathways show increased susceptibility to these compounds. mdpi.com

Quorum Sensing and Biofilm Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation. The inhibition of QS and biofilms is a key strategy to combat bacterial virulence.

An analogue of this compound, 4-hydroxycinnamic acid (HA), has demonstrated potent anti-QS and anti-biofilm activities. In studies involving Agrobacterium tumefaciens, HA at sub-MIC concentrations significantly reduced the secretion of acylated homoserine lactones (AHL), which are crucial signaling molecules in QS. frontiersin.orgnih.gov This anti-QS activity is believed to occur through the inhibition of the transcriptional levels of traI and traR, key genes in the QS pathway. frontiersin.orgnih.gov

The disruption of QS by HA leads to a significant reduction in biofilm formation. At concentrations of 0.30, 0.60, and 0.80 mM, HA was found to reduce biofilm formation in A. tumefaciens by 40%, 61%, and 83%, respectively. frontiersin.orgnih.gov Similarly, against Streptococcus mutans, a key bacterium in dental plaque, 4-hydroxycinnamic acid inhibited biofilm formation by 49.3% and 34.3% at concentrations of 4 mg and 2 mg, respectively. nih.gov Other cinnamic acid derivatives, like 4-methoxycinnamic acid and dimethylamino cinnamic acid, have also shown significant reductions in S. mutans biofilms. nih.gov

| Compound | Organism | Concentration | Biofilm Inhibition (%) |

|---|---|---|---|

| 4-Hydroxycinnamic acid | Agrobacterium tumefaciens | 0.30 mM | 40% |

| 4-Hydroxycinnamic acid | Agrobacterium tumefaciens | 0.60 mM | 61% |

| 4-Hydroxycinnamic acid | Agrobacterium tumefaciens | 0.80 mM | 83% |

| 4-Hydroxycinnamic acid | Streptococcus mutans | 4 mg | 49.3% |

| 4-Hydroxycinnamic acid | Streptococcus mutans | 2 mg | 34.3% |

Enzyme Inhibition Studies

Tyrosinase Inhibition Kinetics and Mechanism (e.g., competitive, noncompetitive inhibition)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and food industries. Cinnamic acid and its derivatives have been identified as tyrosinase inhibitors. mdpi.com

Kinetic studies have shown that cinnamic acid itself acts as a mixed-type inhibitor of tyrosinase. mdpi.com The combination of 4-hydroxycinnamic acid (CA) and ferulic acid (FA) has been found to be more effective in inhibiting tyrosinase activity than either compound alone, with a combined inhibition rate of 90.44%. nih.gov Molecular docking studies suggest that these compounds interact with the active site of tyrosinase, specifically with amino acid residues such as Ser282, His263, and Val283. nih.gov

The inhibition mechanism can vary among different derivatives. For example, sophorcarpidine, another tyrosinase inhibitor, acts as an uncompetitive inhibitor. mdpi.com The type of inhibition (competitive, noncompetitive, uncompetitive, or mixed) is crucial for understanding how these compounds interact with the enzyme and for the development of more potent inhibitors. mdpi.com

Alpha-Glucosidase Inhibition and Mechanism

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. While some cinnamic acid derivatives have shown inhibitory activity against yeast α-glucosidase, with p-methoxycinnamic acid being a potent inhibitor in that context, studies on mammalian intestinal α-glucosidase have shown different results. tandfonline.com

One study revealed that p-methoxycinnamic acid was inactive in inhibiting intestinal α-glucosidase. tandfonline.com This highlights that the inhibitory effects of compounds on yeast α-glucosidase may not translate to mammalian enzymes due to structural differences in their catalytic regions. tandfonline.com

In contrast, other cinnamic acid derivatives like caffeic acid, ferulic acid, and isoferulic acid have demonstrated inhibitory effects on intestinal maltase and sucrase. Kinetic analysis showed that these compounds act as mixed-type or non-competitive inhibitors. tandfonline.com The inhibition of α-glucosidase is a therapeutic approach for delaying carbohydrate digestion and, consequently, reducing glucose absorption. nih.gov

Antidiabetic and Antihyperglycemic Effects

The analogue p-methoxycinnamic acid (p-MCA) has demonstrated significant antihyperglycemic effects in animal models of diabetes. nih.govresearchgate.net Studies have shown that p-MCA can dose-dependently decrease plasma glucose concentrations in both normal and streptozotocin-induced diabetic rats. nih.gov

The proposed mechanism for its antihyperglycemic action involves multiple pathways. It is suggested that p-MCA increases insulin (B600854) secretion and enhances glycolysis while decreasing gluconeogenesis. nih.govresearchgate.net Specifically, p-MCA has been found to reduce the excessive activities of hepatic enzymes such as glucose-6-phosphatase, hepatic hexokinase, glucokinase, and phosphofructokinase in diabetic rats. nih.gov It also helps to increase hepatic glycogen (B147801) content in these animals. nih.gov

Furthermore, p-MCA is believed to stimulate insulin secretion from pancreatic β-cells by increasing calcium ion influx through L-type Ca²⁺ channels, a mechanism that is independent of the closure of ATP-sensitive K⁺ channels. sigmaaldrich.com This multifaceted approach makes p-MCA and potentially its analogues like this compound interesting candidates for further investigation in the context of diabetes management.

Stimulation of Insulin Secretion from Pancreatic β-cells

Research into the insulin-secretagogue properties of cinnamic acid derivatives has highlighted the importance of the substitution pattern on the phenyl ring. Studies have shown that a methoxy group at the para-position of cinnamic acid is a key substituent for effectively stimulating insulin release. researchgate.net

The mechanism by which p-methoxycinnamic acid (p-MCA) stimulates insulin secretion has been investigated in rat pancreatic β-cell lines (INS-1). nih.govnih.gov It has been demonstrated that p-MCA induces an increase in the intracellular calcium concentration ([Ca²⁺]i). nih.govnih.gov This effect is largely dependent on the influx of extracellular calcium through L-type Ca²⁺ channels. nih.govnih.gov The stimulatory effect of p-MCA on insulin secretion is significantly diminished in the absence of extracellular calcium or in the presence of L-type Ca²⁺ channel blockers. nih.gov

Interestingly, the action of p-MCA appears to be independent of the ATP-sensitive K⁺ (KATP) channels, as the KATP channel opener diazoxide (B193173) did not affect p-MCA-induced insulin secretion. nih.gov Furthermore, p-MCA has been shown to enhance glucose-induced insulin secretion, suggesting a potential synergistic effect with glucose metabolism in pancreatic β-cells. nih.gov In perfused rat pancreas, p-MCA has been observed to stimulate insulin secretion in a concentration-dependent manner. nih.gov

| Parameter | Observation | Experimental Model | Reference |

|---|---|---|---|

| Insulin Secretion | Stimulated in a dose-dependent manner | Perfused rat pancreas | nih.gov |

| Intracellular Ca²⁺ ([Ca²⁺]i) | Increased | INS-1 pancreatic β-cells | nih.gov |

| Mechanism | Increased Ca²⁺ influx via L-type Ca²⁺ channels | INS-1 pancreatic β-cells | nih.gov |

| Effect with Glucose | Enhanced glucose-induced insulin secretion | Perfused rat pancreas | nih.gov |

Enhancement of Glucose Uptake and Glycogen Synthesis

Phenolic acids, including derivatives of cinnamic acid, have been recognized for their potential to modulate glucose metabolism. nih.gov Research on p-methoxycinnamic acid indicates that it may contribute to antihyperglycemic effects by influencing glucose uptake and storage. nih.gov Studies in diabetic rats have shown that administration of p-MCA can lead to an increase in hepatic glycogen storage. nih.gov This suggests an enhancement of glycogen synthesis in the liver. nih.gov

The mechanism for enhanced glucose uptake by cinnamic acid derivatives is thought to involve the translocation of glucose transporter 4 (GLUT4). researchgate.netuni.lu In insulin-sensitive tissues such as skeletal muscle and adipose tissue, insulin signaling typically promotes the movement of GLUT4 from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell. researchgate.net While direct evidence for this compound is pending, the activity of its analogues suggests a potential role in modulating these pathways.

| Compound | Effect | Experimental Model | Reference |

|---|---|---|---|

| p-Methoxycinnamic Acid | Increased hepatic glycogen storage | Diabetic rats | nih.gov |

| Cinnamic Acid Derivatives | Potential to enhance glucose uptake via GLUT4 translocation | General finding | researchgate.netuni.lu |

Neuroprotective Potential

The neuroprotective effects of cinnamic acid derivatives have been a subject of scientific investigation. scienceopen.com Studies on p-methoxycinnamic acid have demonstrated its potential to protect neuronal cells from excitotoxicity. nih.gov Specifically, E-p-methoxycinnamic acid has been shown to attenuate glutamate-induced neurotoxicity in primary cultures of rat cortical cells. nih.gov

The neuroprotective activity of p-MCA appears to be more effective against neurotoxicity induced by N-methyl-D-aspartate (NMDA) than that induced by kainic acid. nih.gov The α,β-unsaturated ester moiety and the para-methoxy group in the structure of phenylpropanoids are considered important for their neuroprotective activity. nih.gov Research on other related compounds, such as 4-hydroxycinnamic acid, has shown neuroprotective effects through mechanisms that include improving mitochondrial function and maintaining redox homeostasis. sciopen.com

| Compound | Observed Effect | Experimental Model | Reference |

|---|---|---|---|

| E-p-Methoxycinnamic Acid | Attenuated glutamate-induced neurotoxicity | Primary cultures of rat cortical cells | nih.gov |

| E-p-Methoxycinnamic Acid | More effective against NMDA-induced neurotoxicity than kainic acid-induced | Primary cultures of rat cortical cells | nih.gov |

| 4-Hydroxycinnamic Acid | Attenuated neuronal cell death | Neuronal cell cultures | sciopen.com |

Antiplatelet Activity

Phenolic compounds, including derivatives of cinnamic acid, have been investigated for their potential to inhibit platelet aggregation. nih.gov While direct studies on this compound are limited, research on structurally related compounds provides insights into this potential activity. A study on a series of 4-ethoxyisophthalamides, which contain the 4-ethoxyphenyl moiety, demonstrated significant in vitro antiplatelet aggregation activities. nih.gov Several compounds in this series exhibited potent inhibition of ADP-induced platelet aggregation, with some showing higher activity than the reference drugs Picotamide and Aspirin. nih.gov

Furthermore, a study on 4-hydroxy-3-methoxycinnamic acid (ferulic acid) revealed that it possesses antiplatelet activity. researchgate.netunair.ac.id This compound was found to have a greater antiplatelet effect than cinnamic acid itself. researchgate.netunair.ac.id These findings suggest that the cinnamic acid scaffold with alkoxy substitutions on the phenyl ring is a promising template for the development of antiplatelet agents.

| Compound/Analogue | Observed Effect | Key Finding | Reference |

|---|---|---|---|

| 4-Ethoxyisophthalamides | Inhibited ADP-induced platelet aggregation in vitro | Some derivatives were more potent than Picotamide and Aspirin | nih.gov |

| 4-Hydroxy-3-methoxycinnamic acid | Demonstrated antiplatelet activity | Showed 1.7-fold greater activity than cinnamic acid | researchgate.netunair.ac.id |

Structure Activity Relationship Sar Studies and Molecular Design for 4 Ethoxycinnamic Acid Derivatives

Impact of Substituents on Biological Activities and Reactivity

The biological activity and chemical reactivity of cinnamic acid derivatives are profoundly influenced by the nature and position of substituents on the phenyl ring. nih.govresearchfloor.org The acrylic acid side chain and the aromatic ring are key features, and modifications to these parts, particularly the introduction of various functional groups, can dramatically alter the molecule's properties. researchfloor.orginnovareacademics.in

For instance, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are primary determinants of bioactivity. nih.gov Studies on tyrosinase inhibition have shown that para-substituted cinnamic acids, including 4-ethoxycinnamic acid, exhibit significant inhibitory effects. nih.gov Specifically, methoxy substitutions at the para-position have been found to enhance tyrosinase inhibition. nih.gov In a comparative study, 4-methoxycinnamic acid showed strong, reversible, and noncompetitive inhibition of mushroom tyrosinase, with a notable IC50 value, indicating its potency. researchgate.net The slightly larger ethoxy group in this compound is also effective, participating in the inhibition of tyrosinase. nih.gov

The position of the substituent is critical. A methoxy group at the para-position (position 4) of the cinnamic acid ring, as seen in p-methoxycinnamic acid, has been identified as a crucial feature for activities such as insulin (B600854) release and hepatoprotection. mdpi.comjocpr.com The electron-donating nature of alkoxy groups like methoxy and ethoxy at the para-position influences the electronic structure of the entire molecule, which is critical for its interaction with biological targets. rsisinternational.org

In the context of anti-inflammatory activity, SAR studies on cinnamic acid derivatives as cyclooxygenase (COX) inhibitors have revealed specific structural requirements. Phenolic hydroxyl groups are often essential for both COX-1 and COX-2 inhibition. doi.org Furthermore, the combination of a hydroxyl group and a methoxyl group on the aromatic ring can be advantageous for activity. doi.org The lipophilicity, influenced by substituents, also plays a significant role, particularly for COX-2 inhibition. doi.org

| Compound | IC50 (mM) | Inhibition Type | Reference |

|---|---|---|---|

| This compound | Data not specified | Inhibitor | nih.gov |

| 4-Methoxycinnamic Acid | 0.42 | Noncompetitive | researchgate.net |

| Cinnamic Acid | 2.10 | Noncompetitive | researchgate.net |

| 4-Hydroxycinnamic Acid | 0.50 | Competitive | researchgate.net |

| 3,4-Dihydroxycinnamic Acid (Caffeic Acid) | 0.97 | Noncompetitive | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools in modern drug design, providing deep insights into the molecular interactions that govern the biological activity of compounds like this compound derivatives. These approaches allow for the prediction of binding affinities, the stability of ligand-protein complexes, and the quantitative correlation between a molecule's structure and its activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like cinnamic acid derivatives interact with the active sites of target proteins.

Studies on tyrosinase inhibitors have employed molecular docking to elucidate the inhibition mechanism. nih.govresearchgate.net Docking simulations revealed that this compound (4-ECA) could chelate a copper ion within the active site of tyrosinase. nih.gov Similarly, its close analog, 4-methoxycinnamic acid, was shown to form a complex with tyrosinase through hydrogen bonds and hydrophobic forces, occupying the position of the natural substrate in the catalytic center. researchgate.net

In the context of anti-inflammatory drug design, molecular docking has been used to study the interaction of cinnamic acid derivatives with cyclooxygenase (COX) enzymes. innovareacademics.in These simulations show that derivatives can interact with key residues, such as arginine, in the active site of the COX-1 enzyme. innovareacademics.in For example, a modified ferulic acid derivative, 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid, was predicted through docking to have a lower free binding energy and thus greater activity against COX-1 compared to its parent compound, ferulic acid. fip.orgresearchgate.net This highlights how computational screening can identify promising candidates for synthesis and further testing.

| Compound | Target Protein | Key Interaction | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| This compound | Tyrosinase | Chelates copper ion in the active site | - | nih.gov |

| 4-Methoxycinnamic Acid | Tyrosinase | Hydrogen bonds and hydrophobic forces | - | researchgate.net |

| Ferulic Acid | MCF-7 Receptor (2IOG) | 12 hydrophobic, 4 polar hydrogen interactions | -6.96 | nih.govnih.gov |

| 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid | COX-1 | Lower free bond energy than ferulic acid | - | fip.orgresearchgate.net |

| Dioxomethylene substituted cinnamic derivative | COX-1 (6Y3C) | Interaction with arginine residue | -6.8 | innovareacademics.in |

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex, assessing its stability and conformational changes over time. This method complements molecular docking by validating the stability of the predicted binding poses.

An in-silico study on ferulic acid (4-hydroxy-3-methoxycinnamic acid), a structurally related compound, docked against a breast cancer cell line receptor (MCF-7), utilized MD simulations to validate the interaction. nih.govnih.gov The simulation revealed that the ferulic acid-receptor complex was stable, as indicated by a low root mean square fluctuation (RMSF) value of 1.713 Å. nih.govnih.gov The radius of gyration (Rg) of the complex remained stable, suggesting minimal conformational changes throughout the simulation. nih.govnih.gov

Similarly, MD simulations were performed for 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid complexed with the COX-1 protein. The results indicated that this modified derivative formed a more stable interaction with the protein compared to the parent ferulic acid, further supporting the prediction from docking studies that it would have enhanced activity. fip.orgresearchgate.net These simulations are crucial for confirming that the computationally predicted interactions are likely to be stable in a dynamic biological environment.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. innovareacademics.in QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules.

QSAR investigations have been applied to cinnamic acid derivatives to correlate their physicochemical parameters with antimicrobial activity. researchgate.net A study involving multiple linear regression analysis found that Gram-negative Escherichia coli and the fungus Candida albicans were particularly sensitive to certain derivatives. The resulting quantitative models helped to relate the structural features of the compounds to their observed antimicrobial effects. researchgate.net While a specific QSAR model for this compound was not detailed in the reviewed literature, the successful application of QSAR to the broader class of cinnamic acid derivatives demonstrates its utility. innovareacademics.inresearchgate.net Such models are valuable for predicting the pharmacological activities of new analogs and for understanding which structural properties, such as hydrophobicity and electronic parameters, are key to their biological function. innovareacademics.in

Emerging Research Areas and Future Perspectives for 4 Ethoxycinnamic Acid

Role as Organic "Building Blocks" in Polymer Science and Materials Research

4-Ethoxycinnamic acid serves as a valuable organic "building block" in the synthesis of novel polymers and advanced materials. science.govscirp.org Its rigid structure, arising from the benzene (B151609) ring and the conjugated double bond, combined with its potential for hydrogen bonding and other intermolecular interactions, makes it an attractive monomer or component in the design of functional materials. researchgate.netresearchgate.net

Researchers have successfully incorporated this compound into various polymer architectures, including liquid crystalline polymers. The introduction of this moiety can influence the thermal and optical properties of the resulting materials. researchgate.netresearchgate.net For instance, binary liquid crystal mixtures synthesized from this compound and 4-methoxycinnamic acid have been shown to exhibit intermolecular hydrogen bonding, a key factor in the formation of liquid crystalline phases. researchgate.netresearchgate.net These materials have potential applications in displays, sensors, and other optoelectronic devices. researchgate.net

The ability of this compound and its derivatives to undergo polymerization and copolymerization allows for the creation of materials with tailored properties. The ethoxy group can be modified to further tune the characteristics of the resulting polymers, opening up possibilities for creating materials with specific functionalities for applications in coatings, adhesives, and specialty plastics.

Applications in Advanced Drug Delivery Systems

The unique chemical properties of this compound and its derivatives are being explored for their potential in advanced drug delivery systems (DDS). chemie-brunschwig.ch The development of copolymers incorporating this compound could lead to the creation of novel matrices for the controlled release of therapeutic agents. The biocompatibility and biodegradability of polymers derived from natural or nature-inspired molecules like cinnamic acid derivatives are key advantages in this field.

Research into cinnamic acid derivatives has shown their potential as permeation enhancers, which could be beneficial for transdermal drug delivery. While specific studies on this compound in this exact role are emerging, the broader class of compounds shows promise. The lipophilicity introduced by the ethoxy group may influence the interaction of the molecule with biological membranes, a critical factor in drug absorption and delivery.

Nanotechnology Applications of this compound Derivatives

The intersection of nanotechnology and materials science has opened new avenues for the application of this compound derivatives. These molecules can be used as functional components in the synthesis of nanoparticles and other nanostructured materials. For instance, the self-assembly properties of molecules containing cinnamic acid moieties can be exploited to create well-defined nanostructures.

The incorporation of this compound into nanocarriers is a promising area of research for targeted drug delivery and bio-imaging. The surface of nanoparticles can be functionalized with these derivatives to enhance their stability, biocompatibility, and cellular uptake. Furthermore, the inherent biological activities of some cinnamic acid derivatives, such as tyrosinase inhibition, could be combined with the delivery capabilities of nanoparticles to create multifunctional therapeutic agents. researchgate.netscience.govresearchgate.net

Environmental Fate and Degradation Studies

Understanding the environmental impact of chemical compounds is crucial for their sustainable application. For this compound, research into its environmental fate and degradation pathways is an important and growing area. While comprehensive data is still limited, initial assessments suggest the need for further investigation into its photolytic half-life in aquatic systems and its ecotoxicity.

Key areas for future research include:

Photodegradation: Studying the breakdown of this compound under simulated sunlight to determine its persistence in the environment.

Biodegradation: Investigating the ability of microorganisms to metabolize the compound, which would indicate its potential for natural attenuation in soil and water.

Metabolite Identification: Characterizing the transformation products of this compound to assess their potential toxicity and bioaccumulation.

These studies are essential to ensure that the increasing use of this compound and its derivatives does not have unintended environmental consequences.

Industrial and Pharmaceutical Research Directions

The future of this compound in industrial and pharmaceutical research appears promising, with several key directions emerging.

In the pharmaceutical sector , a significant area of interest is the continued investigation of its biological activities. Cinnamic acid and its derivatives have been reported to possess a wide range of pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. science.gov Specifically, this compound has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting its potential use in cosmetic and dermatological applications for treating hyperpigmentation. science.govresearchgate.netscience.gov Further research is needed to elucidate its mechanism of action and to optimize its efficacy and safety for therapeutic use.

From an industrial perspective , the application of this compound as a building block for performance materials continues to be a major focus. scirp.orgsigmaaldrich.com Its use in the synthesis of UV-absorbing agents, flavorants, and as an intermediate in the production of other specialty chemicals is an area of active development. scirp.orgresearchgate.net For example, esters of this compound, such as isoamyl-p-methoxycinnamate, are used in cosmetic products. google.com Additionally, its potential role in inhibiting biofilm formation is being explored for applications in various materials to prevent microbial growth. google.com

The development of more efficient and sustainable synthetic routes for this compound and its derivatives is another critical research direction. This includes exploring enzymatic and green chemistry approaches to reduce the environmental footprint of its production.

Table of Research Findings for this compound and its Derivatives:

| Research Area | Key Finding | Potential Application |

| Polymer Science | Forms hydrogen-bonded liquid crystal complexes. researchgate.netresearchgate.net | Displays, sensors, optoelectronics. |

| Drug Delivery | Can be incorporated into copolymers for drug delivery systems. | Controlled release of therapeutics. |

| Nanotechnology | Derivatives can be used to functionalize nanoparticles. | Targeted drug delivery, bio-imaging. |

| Biocatalysis | Identified as a tyrosinase inhibitor. science.govresearchgate.netscience.gov | Cosmetics, dermatology (hyperpigmentation treatment). |

| Environmental Science | Limited data on environmental fate and degradation. | Need for further ecotoxicity and degradation studies. |

| Industrial Chemistry | Used as a building block for UV absorbers and flavorants. scirp.org | Cosmetics, food industry, specialty chemicals. |

| Antimicrobial Research | Investigated for inhibition of biofilm formation. google.com | Antimicrobial coatings and materials. |

Q & A

Q. What statistical approaches are recommended for meta-analysis of inconsistent bioactivity datasets?

Q. How do researchers validate this compound’s role in multi-target pharmacological mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.